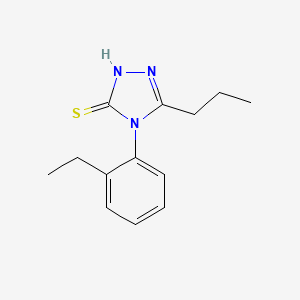

![molecular formula C18H22N2O4S B4682735 N-(2-hydroxyethyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4682735.png)

N-(2-hydroxyethyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide

Overview

Description

"N-(2-hydroxyethyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide" is part of a class of compounds that include sulfonamide functionalities, which are known for their varied biological activities and applications in medicinal chemistry. The compound is characterized by its unique structural features that contribute to its physicochemical and biological properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the introduction of sulfonyl groups to aromatic or aliphatic amines. Specific methodologies for synthesizing "this compound" are not directly mentioned in the available literature. However, similar compounds, such as sulfonamide-based inhibitors and prodrugs, are synthesized through reactions involving acylation, nucleophilic substitution, and condensation steps, offering insights into potential synthetic routes (Larsen & Bundgaard, 1988).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including "this compound," is characterized by spectroscopic techniques such as FT-IR, NMR (1H, 13C), and UV–Vis. X-ray crystallography provides detailed information about the compound's geometry, including bond lengths, angles, and conformation (Durgun et al., 2016).

Chemical Reactions and Properties

Sulfonamide derivatives participate in various chemical reactions, including those involving their sulfonyl and amino groups. These reactions can modify the molecule's physical and biological properties. For instance, the conversion of sulfonamides into dianions offers a route for the synthesis of functionalized compounds, as demonstrated in the synthesis of furanones (Tanaka et al., 1984).

Physical Properties Analysis

The physical properties of sulfonamide derivatives like solubility, melting point, and crystallinity are influenced by their molecular structure. For example, the introduction of hydrophilic sulfonamide groups can enhance water solubility, which is crucial for their biological applications (Larsen & Bundgaard, 1988).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including their reactivity and stability, are central to their function as drugs or intermediates in organic synthesis. The presence of the sulfonamide group affects the compound's acidity, electrophilic and nucleophilic properties, and its ability to form hydrogen bonds, impacting its interactions with biological targets and reactivity in chemical synthesis (Staros, 1982).

Mechanism of Action

Target of Action

SMR000136579, also known as SR-01000279982, HMS2448A05, SR-01000279982-1, or N-(2-hydroxyethyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide, primarily targets the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in protein folding, degradation, and complex assembly, thereby maintaining cellular homeostasis.

Mode of Action

SMR000136579 interacts with DnaK to inhibit the formation of biofilms by Staphylococcus aureus . Biofilms are structured communities of bacteria enclosed in a self-produced polymeric matrix, contributing to antibiotic resistance and tolerance. By targeting DnaK, SMR000136579 disrupts the biofilm formation process, thereby enhancing the susceptibility of S. aureus to antimicrobial agents .

Biochemical Pathways

By inhibiting DnaK, SMR000136579 may disrupt this pathway, impairing the bacteria’s ability to withstand stress and increasing their susceptibility to antimicrobial agents .

Result of Action

SMR000136579 has been shown to significantly inhibit the formation of S. aureus biofilms in a dose-dependent manner . This inhibition could potentially enhance the effectiveness of antimicrobial agents against S. aureus, particularly strains that are resistant to multiple drugs .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-hydroxyethyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-14-2-7-16(8-3-14)20-25(23,24)17-9-4-15(5-10-17)6-11-18(22)19-12-13-21/h2-5,7-10,20-21H,6,11-13H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHKPYSPEPEWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

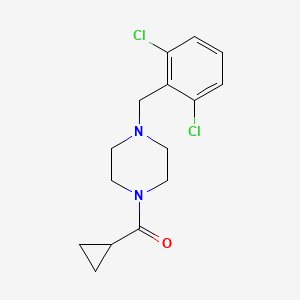

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4682657.png)

![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4682663.png)

![4-(benzylthio)-2-ethyl-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B4682669.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4682676.png)

![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4682693.png)

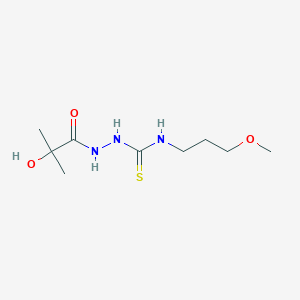

![[2-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4682701.png)

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4682714.png)

![N-(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4682715.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B4682730.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)phenol](/img/structure/B4682736.png)

![2-chloro-5-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4682745.png)